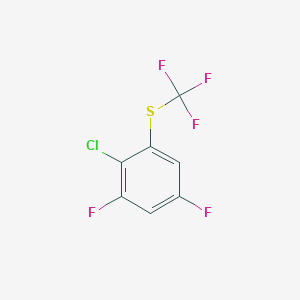
1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene typically involves the introduction of chlorine, fluorine, and trifluoromethylthio groups onto a benzene ring. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,4-difluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties.
2-Chloro-1,4-difluoro-5-(trifluoromethylthio)benzene: Similar structure but with different substitution patterns.
Uniqueness
1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H2ClF5S |
|---|---|
Peso molecular |
248.60 g/mol |
Nombre IUPAC |
2-chloro-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-6-4(10)1-3(9)2-5(6)14-7(11,12)13/h1-2H |
Clave InChI |
CRNLKHKJTWSFAY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)SC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


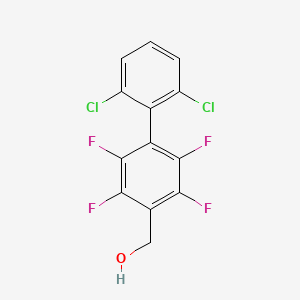
![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
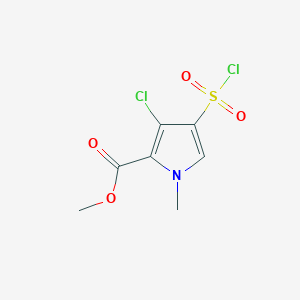
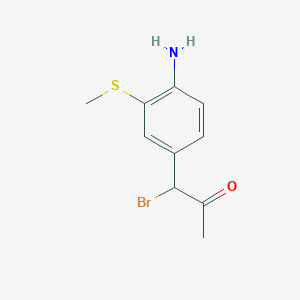
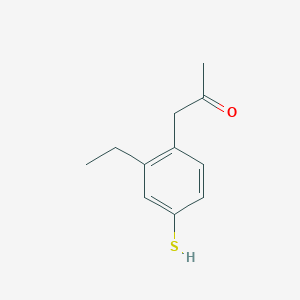

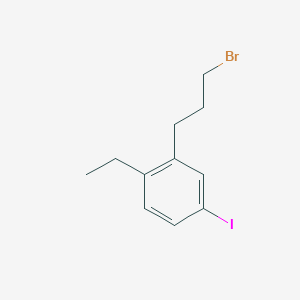
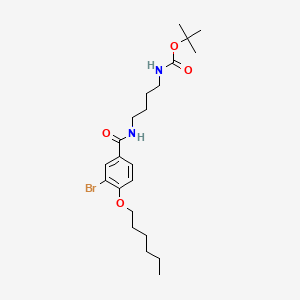
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14052081.png)
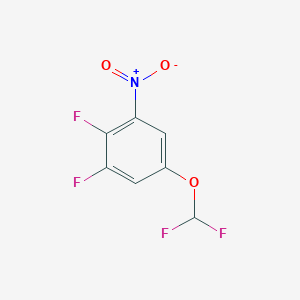
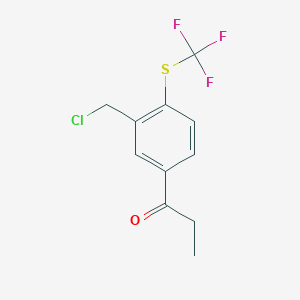

![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)
